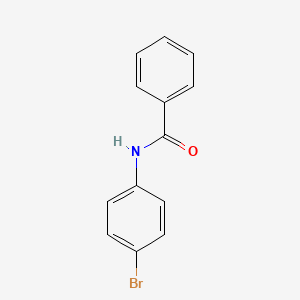

N-(4-Bromophenyl)benzamide

Description

Properties

IUPAC Name |

N-(4-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAVWHRINPHQUMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227834 | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7702-38-7 | |

| Record name | N-(4-Bromophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7702-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007702387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7702-38-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(4-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Bromophenyl)benzamide: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of N-(4-Bromophenyl)benzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established data with practical insights to serve as a definitive resource for utilizing this versatile chemical intermediate.

Introduction and Strategic Importance

This compound (CAS No. 7702-38-7) is a halogenated aromatic amide that serves as a pivotal building block in modern organic synthesis.[1] Its structure, featuring a stable benzamide core functionalized with a reactive bromine atom, makes it an ideal precursor for the construction of complex molecular architectures. The benzamide moiety is a recognized pharmacophore present in a wide array of biologically active compounds, exhibiting pharmacological activities that include antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic placement of the bromine atom on one of the phenyl rings provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse substituents. This unique combination of a stable, biologically relevant core and a versatile reactive site underpins its significance in medicinal chemistry and materials science. This guide will elucidate the key characteristics of this compound, providing the foundational knowledge necessary for its effective application in research and development.

Molecular Structure and Physicochemical Properties

This compound is an amide derivative formed conceptually from the condensation of benzoic acid and 4-bromoaniline. The molecule's three-dimensional conformation is characterized by a twisted arrangement of its two aromatic rings.

While this specific isomer's crystal structure is not detailed in the searched literature, analysis of its close isomer, 4-bromo-N-phenylbenzamide, reveals a significant dihedral angle between the phenyl and 4-bromophenyl rings of 58.63 (9)°.[2][4] This non-planar structure is a common feature in N-aryl benzamides and can influence intermolecular interactions, solubility, and receptor binding affinity. In the solid state, molecules of this class are often linked by N—H⋯O hydrogen bonds, forming chains or more complex networks.[2][4]

The core physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7702-38-7 | [1][5][6] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][5] |

| Molecular Weight | 276.13 g/mol | [1][7] |

| Appearance | Solid | [1] |

| Melting Point | 206-208 °C | [6] |

| Boiling Point | 293.1 °C at 760 mmHg | [5] |

| Density | 1.496 ± 0.06 g/cm³ | [6] |

| Solubility | Practically insoluble in water (0.013 g/L at 25 °C, calculated) | [6] |

| LogP | 3.77440 | [5] |

Synthesis and Purification

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of 4-bromoaniline with benzoyl chloride. This nucleophilic acyl substitution is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis

Causality: This protocol is designed for high-yield synthesis and straightforward purification. Acetone is chosen as the solvent for its ability to dissolve the reactants and for its relatively low boiling point, which simplifies removal post-reaction. The use of a base is critical to drive the reaction to completion by scavenging the HCl generated.

-

Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromoaniline (1.0 equivalent) in anhydrous acetone.

-

Base Addition : Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution and stir.

-

Acylation : Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirring solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain control.

-

Reaction : After the addition is complete, heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). A procedure for a similar synthesis specifies refluxing for 4 hours.[8]

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.

-

Purification : Collect the solid product by vacuum filtration and wash thoroughly with water to remove any remaining salts. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the two different aromatic rings and a characteristic broad singlet for the amide N-H proton.

-

Amide Proton (N-H): A broad singlet typically appearing far downfield (~8.0-10.0 ppm), which will exchange with D₂O.

-

Benzoyl Ring Protons: A multiplet integrating to 5 protons, with the ortho-protons (~7.8-7.9 ppm) shifted downfield relative to the meta- and para-protons (~7.4-7.6 ppm) due to the deshielding effect of the carbonyl group.

-

Bromophenyl Ring Protons: Two doublets integrating to 2 protons each, characteristic of a 1,4-disubstituted benzene ring. These would appear as an AA'BB' system, typically in the range of ~7.5-7.7 ppm.

¹³C NMR: The carbon NMR spectrum provides insight into the electronic environment of each carbon atom. A published spectrum for this compound confirms key chemical shifts.[9]

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~165-168 | The amide carbonyl carbon. A published spectrum shows a peak at 168.50 ppm.[9] |

| Aromatic (Benzoyl) | ~127-135 | Multiple peaks for the 5 aromatic CH carbons and 1 quaternary carbon. |

| Aromatic (Bromophenyl) | ~115-140 | Includes the C-Br carbon (~115-120 ppm) and the C-N carbon (~138 ppm). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amide (N-H) |

| ~3050 | C-H Stretch (Aromatic) | Ar-H |

| ~1660 | C=O Stretch (Amide I) | Amide (C=O) |

| ~1530 | N-H Bend (Amide II) | Amide (N-H) |

| ~1600, ~1480 | C=C Stretch (Aromatic) | Benzene Rings |

| ~1070 | C-Br Stretch | Aryl Bromide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

-

Molecular Ion (M⁺): Expected at m/z 275 and 277, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

-

Key Fragments:

-

Benzoyl Cation ([C₆H₅CO]⁺): A prominent peak at m/z 105, formed by cleavage of the amide C-N bond. This is often the base peak.[10]

-

Phenyl Cation ([C₆H₅]⁺): A peak at m/z 77, from the loss of CO from the benzoyl cation.

-

Bromophenylamino Cation ([BrC₆H₄NH]⁺): Isotopic peaks at m/z 171 and 173.

-

Bromophenyl Cation ([BrC₆H₄]⁺): Isotopic peaks at m/z 155 and 157.

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by two primary sites: the carbon-bromine bond and the amide linkage. This dual reactivity makes it a highly valuable intermediate.

Reactions at the Carbon-Bromine Bond

The C-Br bond is the most synthetically versatile site on the molecule. As an aryl bromide, it readily participates in a variety of palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling : This is one of the most powerful C-C bond-forming reactions. This compound can be coupled with various aryl or vinyl boronic acids (or their esters) to generate complex biaryl structures. This reaction is fundamental for building molecular complexity and is widely used in drug discovery. A typical protocol involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and a solvent system like dioxane/water.[11]

-

Heck Coupling : Reaction with alkenes under palladium catalysis allows for the formation of substituted stilbenes or cinnamides.

-

Buchwald-Hartwig Amination : This reaction enables the formation of C-N bonds by coupling with primary or secondary amines, leading to the synthesis of diarylamine derivatives.

-

Sonogashira Coupling : Coupling with terminal alkynes, typically using a palladium/copper co-catalyst system, yields aryl alkynes.

Reactions of the Amide Group

The amide bond is exceptionally stable but can be cleaved or reduced under specific conditions.

-

Hydrolysis : The amide can be hydrolyzed back to benzoic acid and 4-bromoaniline under harsh acidic or basic conditions with prolonged heating. This stability is often advantageous, as the amide group can act as a robust directing group or structural element while other transformations are performed elsewhere in the molecule.

-

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the amide carbonyl group to a methylene group, yielding the corresponding secondary amine, N-benzyl-4-bromoaniline.

Applications in Research and Drug Development

The primary application of this compound is as an intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and materials science applications.

-

Scaffold for Drug Discovery : The benzamide core is a privileged scaffold in medicinal chemistry. By using this compound as a starting material, medicinal chemists can perform Suzuki or other cross-coupling reactions to generate large libraries of novel compounds. These libraries can then be screened for activity against a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes. Benzamide derivatives have been investigated as potential anti-tumor, antibacterial, and anti-Alzheimer's agents.[2]

-

Synthesis of Hybrid Molecules : The molecule serves as a platform for creating hybrid molecules that combine the pharmacophoric features of the benzamide with other biologically active moieties. For instance, it can be used in the synthesis of compounds that merge the benzamide and quinazoline pharmacophores, which have shown promising results in cytotoxicity screens against cancer cell lines.[12]

-

Intermediate for Functional Materials : The ability to form biaryl structures via cross-coupling makes this compound a useful precursor for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic and photophysical properties can be tuned by modifying the aromatic system.

Safety and Handling

This compound is classified as an irritant. Appropriate safety precautions must be taken during its handling and use.

-

GHS Hazard Statements :

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

-

Handling : Avoid generating dust. In case of contact with skin or eyes, rinse immediately with plenty of water.

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

This compound | CAS#:7702-38-7. (n.d.). Chemsrc. Retrieved January 30, 2026, from [Link]

-

Saeed, S., Jasinski, J. P., & Butcher, R. J. (2011). N-(4-Bromophenyl)-4-nitrobenzamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o279. Available at: [Link]

-

Butsugan, Y., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1269. Available at: [Link]

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Kumar, D., et al. (2022). I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and evaluation of their anticancer activity. RSC Advances, 12(28), 17855–17865. Available at: [Link]

-

Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34, 63-72. Available at: [Link]

-

Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Available at: [Link]

-

Saeed, S., et al. (2012). N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1658. Available at: [Link]

-

Synthesis of N‐(4‐bromophenyl) cyanamide (1), N‐benzyl‐N‐(4‐bromophenyl) cyanamide (2) and N‐benzyl‐N‐(4‐bromophenyl)‐5‐amino‐1H‐tetrazole (3). (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Mokhtari, J., et al. (n.d.). Supporting Information for: A highly efficient and reusable MOF-based catalyst for the synthesis of N-substituted amides. Available at: [Link]

-

PubChem. (n.d.). 4-Bromobenzamide. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Butsugan, Y., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1269. Available at: [Link]

-

Li, Q., et al. (2017). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 22(11), 1853. Available at: [Link]

-

Hasan, M. R., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Pharmaceuticals, 15(7), 841. Available at: [Link]

-

Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemscene.com [chemscene.com]

- 3. N-(4-Bromophenyl)-4-nitrobenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:7702-38-7 | Chemsrc [chemsrc.com]

- 6. CAS # 7702-38-7, 4'-Bromobenzanilide - chemBlink [chemblink.com]

- 7. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aceschem.com [aceschem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]

- 12. pubs.rsc.org [pubs.rsc.org]

"N-(4-Bromophenyl)benzamide" CAS number 6846-12-4

An In-Depth Technical Guide to N-(4-Bromophenyl)benzamide (CAS: 6846-12-4)

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic amide of significant interest in organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed protocol for its synthesis via the Schotten-Baumann reaction, outlines key characterization methodologies, discusses its molecular structure, and explores its potential applications based on the established biological activities of related benzamide derivatives. Safety and handling protocols are also addressed. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction and Molecular Overview

This compound, also known as 4-Bromobenzanilide, is an organic compound belonging to the anilide class.[1] Its structure is characterized by a benzamide core with a 4-bromophenyl group attached to the nitrogen atom. The presence of the bromine atom on one of the phenyl rings and the amide linkage are key features that contribute to its chemical reactivity and potential biological activity.[1] Benzamide derivatives are recognized as important bioactive scaffolds, exhibiting a range of pharmaceutical activities, including anti-tumor, antibacterial, and anti-Alzheimer's properties.[2] The molecular structure of this compound is twisted, with a significant dihedral angle between the phenyl and 4-bromophenyl rings.[2]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6846-12-4 | [1][3] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][3][4] |

| Molecular Weight | 276.13 g/mol | [3][4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 205 °C | [3] |

| Boiling Point | 304.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.496 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Moderately soluble in organic solvents like ethanol and acetone; less soluble in water. | [1] |

| IUPAC Name | 4-bromo-N-phenylbenzamide | [4] |

| Synonyms | 4-Bromobenzanilide, N-Phenyl 4-bromobenzamide, Benzamide, 4-bromo-N-phenyl- | [1][4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a nucleophilic acyl substitution reaction between a benzoyl chloride derivative and an aniline derivative.[5] A specific and efficient method involves the reaction of 4-bromobenzoyl chloride with aniline, a process that falls under the category of the Schotten-Baumann reaction.[2][6]

The Schotten-Baumann Reaction: Mechanism and Rationale

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.[6] The presence of a base is crucial to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[5][6]

Caption: Mechanism of the Schotten-Baumann reaction for amide synthesis.

Detailed Experimental Protocol

This protocol is adapted from a reported synthesis of a similar N-phenylbenzamide derivative.[2]

Materials:

-

4-Bromobenzoyl chloride

-

Aniline

-

Acetone (anhydrous)

-

Methanol

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromobenzoyl chloride (0.91 mmol) in 10 mL of acetone.

-

Addition of Aniline: To the stirred solution, add aniline (1.37 mmol).

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours.

-

Isolation of Product: Upon completion of the reaction, a solid mass will form. Cool the mixture to room temperature.

-

Washing: Filter the solid product and wash it thoroughly with distilled water to remove any unreacted starting materials and byproducts.

-

Recrystallization: For purification, recrystallize the crude product from a 1:1 (v/v) mixture of acetone and methanol. Slow evaporation of the solvent at room temperature should yield colorless, needle-shaped crystals of this compound.[2]

Caption: Workflow for the synthesis of this compound.

Characterization and Structural Analysis

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its identity and purity.[7]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 4-bromophenyl rings. The amide proton (N-H) will likely appear as a broad singlet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon (C=O) in the range of 165-170 ppm, along with signals for the aromatic carbons.[8] The carbon attached to the bromine atom will also have a characteristic chemical shift.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the amide group (around 1650 cm⁻¹), and C-N stretching vibrations. Aromatic C-H and C=C stretching bands will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (276.13 g/mol ).[3][4] The fragmentation pattern can provide further structural information.

Crystallographic Analysis

Single-crystal X-ray diffraction has revealed that the molecule of this compound is twisted.[2] The dihedral angle between the phenyl and 4-bromophenyl rings is approximately 58.63°.[2] In the crystalline state, molecules are linked by N-H···O hydrogen bonds, forming chains.[2]

Potential Applications in Drug Discovery and Development

While specific applications for this compound are an area of ongoing research, the broader class of benzamide derivatives has shown significant promise in medicinal chemistry.[2]

-

Anticancer Agents: Numerous benzamide derivatives have been investigated and developed as anti-tumor agents.[2]

-

Antibacterial Agents: The benzamide scaffold is present in various compounds with antibacterial properties.[2]

-

Neurodegenerative Disease Therapeutics: Some benzamides have been explored as potential treatments for conditions like Alzheimer's disease.[2]

The presence of a bromine atom in this compound makes it a valuable intermediate for further chemical modifications, such as cross-coupling reactions, to generate a library of novel compounds for biological screening. The lipophilicity conferred by the bromine atom can also influence the pharmacokinetic properties of potential drug candidates.[7]

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Precautions

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

-

Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[9]

-

Wash hands thoroughly after handling.[9]

Conclusion

This compound (CAS 6846-12-4) is a synthetically accessible and structurally interesting molecule. Its straightforward synthesis, coupled with the known biological relevance of the benzamide scaffold, makes it a compound of interest for further investigation in materials science and medicinal chemistry. This guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.

References

-

ResearchGate. Crystal data and structure refinement for N-{[(4-bromophenyl) amino]carbonothioyl}benzamide. [Link]

-

Butcher, R. J., Buntem, R., & Boonnak, N. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2069. [Link]

-

PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

-

PubChem. 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. [Link]

-

SATHEE. Chemistry Schotten Baumann Reaction. [Link]

Sources

- 1. CAS 6846-12-4: 4-Bromobenzanilide | CymitQuimica [cymitquimica.com]

- 2. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6846-12-4 CAS MSDS (4-Bromo-N-phenylbenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 7. psecommunity.org [psecommunity.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

"N-(4-Bromophenyl)benzamide" molecular weight and formula C13H10BrNO

Executive Summary

N-(4-Bromophenyl)benzamide (also designated as 4'-Bromobenzanilide) is a critical intermediate scaffold in medicinal chemistry and organic synthesis. Characterized by its stability and dual-functional nature—possessing both an amide linkage and an aryl bromide moiety—it serves as a versatile building block for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to generate complex heterocyclic libraries. This compound is frequently investigated for its pharmacological potential, particularly as a structural core in kinase inhibitors and antimicrobial agents.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Data |

| IUPAC Name | This compound |

| Common Synonyms | 4'-Bromobenzanilide; N-Benzoyl-4-bromoaniline |

| CAS Registry Number | 2879-83-6 |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 202–205 °C (Literature consistent range) [1, 2] |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; Insoluble in Water |

| SMILES | c1ccc(cc1)C(=O)Nc2ccc(cc2)Br |

Note on Data Integrity: Commercial databases occasionally list a melting point of ~51°C. This is erroneous and likely refers to an impurity or a different isomeric intermediate. The pure benzanilide derivative is a high-melting solid (>200°C) due to strong intermolecular hydrogen bonding [2].

Synthetic Pathways & Optimization

The synthesis of this compound is classically achieved via Nucleophilic Acyl Substitution (Schotten-Baumann conditions or anhydrous solvent methods). The reaction involves the attack of the nucleophilic amino group of 4-bromoaniline on the electrophilic carbonyl carbon of benzoyl chloride.

Optimized Laboratory Protocol

-

Reagents: 4-Bromoaniline (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (TEA, 1.2 eq) or Pyridine.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Conditions: 0°C to Room Temperature (RT), Inert Atmosphere (N₂).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-bromoaniline (10 mmol) in anhydrous DCM (20 mL) containing TEA (12 mmol). Cool the solution to 0°C in an ice bath.

-

Addition: Dropwise add benzoyl chloride (11 mmol) diluted in DCM (5 mL) over 15 minutes to control the exotherm.

-

Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor consumption of aniline by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with saturated NaHCO₃ solution. Extract the organic layer, wash with 1M HCl (to remove unreacted amine) and brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield white needles.

Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic flow and experimental logic:

Caption: Mechanistic pathway for the synthesis of this compound via nucleophilic acyl substitution.

Structural Characterization

Accurate identification relies on spectroscopic validation. The bromine atom provides a distinct mass spectral signature, while the amide functionality dominates the IR and NMR profiles.

Nuclear Magnetic Resonance (NMR)

Data derived from high-purity samples in CDCl₃ [3].

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.88 – 7.84 (m, 2H): Benzoyl ortho protons (Deshielded by carbonyl).

-

δ 7.75 (br s, 1H): Amide N-H (Broad singlet, exchangeable).

-

δ 7.58 – 7.54 (m, 3H): Benzoyl meta/para protons.

-

δ 7.49 (m, 4H): 4-Bromophenyl protons.[1] This signal often appears as a tight AA'BB' system or overlapping multiplets due to the similar electronic withdrawing effects of the Br and Amide groups.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 165.7: Carbonyl C=O .

-

δ 137.0: Amide-substituted aromatic C (C-N).

-

δ 135.4: Benzoyl ipso C.

-

δ 132.0, 131.9: Aromatic CH signals.

-

δ 117.2: C-Br (Carbon attached to Bromine, typically shielded relative to other aromatic carbons).

-

Mass Spectrometry (MS)[11]

-

Method: ESI-MS or GC-MS.

-

Signature: The compound displays a characteristic 1:1 isotopic doublet at m/z 275 and 277 ([M]⁺ and [M+2]⁺) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. This is the definitive confirmation of the bromine incorporation.

Pharmacological & Industrial Applications

Drug Discovery Scaffold

This compound acts as a "privileged structure" in medicinal chemistry. The aryl bromide serves as a handle for further functionalization, allowing researchers to expand the molecule into complex pharmacophores.

-

Kinase Inhibition: Derivatives of this scaffold have been explored as inhibitors of specific protein kinases, where the amide bond mimics the hinge-binding region of ATP.

-

Antimicrobial Agents: Structural analogs (e.g., salicylanilides) exhibit potent antibacterial activity by disrupting bacterial cell membranes.

Synthetic Utility (Cross-Coupling)

The C-Br bond is highly reactive under Palladium-catalyzed conditions.

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids yields biaryl amides.

-

Buchwald-Hartwig Amination: Reaction with amines yields unsymmetrical ureas or di-aryl amines.

Caption: Divergent synthesis and biological application map for the this compound scaffold.

Safety & Handling (SDS Summary)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.

-

Storage: Store in a cool, dry place. Stable under normal conditions but incompatible with strong oxidizing agents.

References

-

PubChem. (n.d.).[4] 4-Bromo-N-phenylbenzamide (Compound Summary). National Library of Medicine. Retrieved from [Link] (Note: Reference for isomeric comparison and property ranges).

-

ResearchGate. (2023). Pd-Sn Heterobimetallic Catalyst for Carbonylative Suzuki... (Supplementary Information). Royal Society of Chemistry.[1] Retrieved from [Link] (Contains specific NMR shifts for the title compound).

- Google Patents. (2015). Purinone compounds as kinase inhibitors (EP 3147285 A2).

Sources

A Technical Guide to the Spectroscopic Characterization of N-(4-Bromophenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Bromophenyl)benzamide is a significant scaffold in medicinal chemistry and materials science. A thorough understanding of its structural and electronic properties is paramount for its application and development. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By integrating experimental data with established spectroscopic principles, this document serves as an in-depth reference for the characterization and quality control of this compound.

Introduction

This compound belongs to the class of benzanilides, which are noted for their wide range of biological activities and applications in materials science. The precise characterization of this molecule is fundamental to ensuring its purity, confirming its identity, and understanding its chemical behavior. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique fingerprint of the molecular structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound, offering insights into the relationship between spectral features and molecular structure.

Molecular Structure and Key Features

This compound consists of a benzoyl group connected to a 4-bromoaniline moiety via an amide linkage. The presence of two aromatic rings, an amide bond, and a halogen substituent gives rise to a distinct set of spectroscopic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of this compound is characterized by signals arising from the protons on the two aromatic rings and the amide proton. The chemical shifts are influenced by the electronic effects of the substituents and the amide linkage.

Experimental Protocol:

-

Instrumentation: A 400 or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Standard ¹H NMR pulse sequences are used to acquire the spectrum.

Data Interpretation:

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.3 | Singlet | 1H | N-H (Amide) | The amide proton is typically deshielded and appears as a broad singlet. Its chemical shift is sensitive to solvent and concentration. |

| ~7.9-8.0 | Doublet | 2H | Protons ortho to C=O | These protons are deshielded by the anisotropic effect of the carbonyl group. |

| ~7.5-7.7 | Multiplet | 5H | Protons on the benzoyl ring and protons ortho to the NH group | This region contains overlapping signals from the remaining protons of the benzoyl ring and the protons on the bromophenyl ring adjacent to the amide nitrogen. |

| ~7.5 | Doublet | 2H | Protons ortho to Br | These protons are influenced by the electron-withdrawing nature of the bromine atom. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule.

Experimental Protocol:

-

Instrumentation: A 100 or 125 MHz NMR spectrometer.

-

Sample Preparation: As described for ¹H NMR.

-

Data Acquisition: A standard proton-decoupled ¹³C NMR spectrum is acquired.

Data Interpretation:

A ¹³C NMR spectrum for this compound has been reported in the supporting information of a publication on the synthesis of amides.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165.7 | C=O (Amide Carbonyl) | The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift. |

| ~138.6 | Quaternary Carbon (C-N) | The carbon atom of the bromophenyl ring attached to the nitrogen is deshielded. |

| ~134.5 | Quaternary Carbon (C-C=O) | The carbon atom of the benzoyl ring attached to the carbonyl group. |

| ~131.9 | Aromatic CH | Aromatic carbons of the bromophenyl ring. |

| ~131.7 | Aromatic CH | Aromatic carbons of the benzoyl ring. |

| ~128.5 | Aromatic CH | Aromatic carbons of the benzoyl ring. |

| ~127.8 | Aromatic CH | Aromatic carbons of the benzoyl ring. |

| ~121.9 | Aromatic CH | Aromatic carbons of the bromophenyl ring. |

| ~116.5 | Quaternary Carbon (C-Br) | The carbon atom directly attached to the bromine atom is shielded due to the "heavy atom effect".[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal, or a KBr pellet is prepared.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[3]

Data Interpretation:

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C-N bonds of the amide group, as well as vibrations from the aromatic rings and the C-Br bond.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Amide |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1530 | N-H Bend and C-N Stretch (Amide II) | Amide |

| ~1600, ~1480 | C=C Stretch | Aromatic Rings |

| ~750-850 | C-H Out-of-plane Bend | Aromatic Rings |

| ~500-600 | C-Br Stretch | Aryl Halide |

The Amide I and Amide II bands are particularly diagnostic for the amide functionality. The exact positions of these bands can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Instrumentation: A mass spectrometer, such as one with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation: The sample is introduced into the mass spectrometer, often after separation by gas chromatography (GC) or liquid chromatography (LC).

Data Interpretation:

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (275.00 for the most abundant isotopes, ⁷⁹Br). The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pathway:

The fragmentation of this compound is expected to proceed through several key pathways:

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the benzoyl ring, leading to the formation of the benzoyl cation (m/z 105) and the 4-bromophenylaminyl radical. The benzoyl cation is often a prominent peak in the mass spectra of benzamides.

-

Cleavage of the N-C Bond: Fragmentation of the amide bond can lead to the formation of the 4-bromophenyl isocyanate radical cation or related fragments.

-

Loss of Bromine: The molecular ion can lose a bromine atom to form a fragment at [M-Br]⁺.

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

Integrated Spectroscopic Analysis: A Holistic Approach

The combination of NMR, IR, and MS data provides a powerful and self-validating system for the comprehensive characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

-

IR spectroscopy confirms the presence of the key amide functional group.

-

¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon environments, confirming the connectivity of the atoms.

-

Mass spectrometry confirms the molecular weight and provides further structural information through its characteristic fragmentation pattern, including the presence of bromine.

Together, these techniques provide unequivocal evidence for the structure and purity of this compound, which is essential for its use in research and development.

References

-

PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

- Saeed, S., Rashid, N., Jones, P. G., & Ali, M. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. Turkish Journal of Chemistry, 34(5), 759-768.

-

Royal Society of Chemistry. (n.d.). Supporting information for "A mild and efficient synthesis of amides from carboxylic acids and amines using boric acid". Retrieved from [Link]

- Saeed, A., Erben, M. F., & Bolte, M. (2008). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2369.

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Chemistry Stack Exchange. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

ResearchGate. (2016, April 27). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR of 4-nitro-1,8-naphthalimide-N-ethylene-N, N 0 -dimethyl, N 00 -hexadecyl bromide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Benzamide, p-bromo-. Retrieved from [Link]

Sources

Synthesis of "N-(4-Bromophenyl)benzamide" from 4-bromobenzoyl chloride and aniline

From 4-Bromobenzoyl Chloride and Aniline

Executive Summary & Structural Advisory

Critical Structural Advisory

This guide addresses the synthesis based on the specific starting materials provided: 4-bromobenzoyl chloride and aniline .

It is imperative to note a nomenclature distinction:

-

Target from Prompt: N-(4-Bromophenyl)benzamide implies the bromine atom is located on the aniline ring (derived from 4-bromoaniline + benzoyl chloride).

-

Target from Ingredients: The reaction of 4-bromobenzoyl chloride + aniline yields 4-bromo-N-phenylbenzamide (also known as 4-bromobenzanilide).

Decision: As chemical inputs dictate the product, this guide details the synthesis of 4-bromo-N-phenylbenzamide . This scaffold is a critical intermediate in the synthesis of antitubercular agents and cholesteryl ester transfer protein (CETP) inhibitors.

Chemical Identity

| Property | Specification |

| Product Name | 4-Bromo-N-phenylbenzamide |

| IUPAC Name | 4-Bromo-N-phenylbenzamide |

| CAS Number | 6846-12-4 |

| Molecular Formula | |

| Molecular Weight | 276.13 g/mol |

| Melting Point | 202–205 °C (Lit.) |

| Appearance | White to off-white crystalline solid |

Reaction Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism. The nitrogen lone pair of aniline attacks the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of the intermediate expels the chloride ion, followed by deprotonation by the base (Triethylamine or Pyridine) to yield the amide.

Mechanistic Pathway (DOT Visualization)

Figure 1: Step-wise mechanism of nucleophilic acyl substitution under basic conditions.

Experimental Design Strategy

Solvent System Selection

While Schotten-Baumann conditions (aq. NaOH/DCM) are possible, they often lead to hydrolysis of the acid chloride, lowering yields. For high-purity applications (drug development), an anhydrous organic system is preferred.

-

Primary Choice: Dichloromethane (DCM). Excellent solubility for reactants; product often precipitates or is easily isolated; easy removal (low BP).

-

Base: Triethylamine (

) or Pyridine. Acts as an HCl scavenger to drive the equilibrium forward and prevent protonation of the aniline.

Stoichiometry & Control

-

Limiting Reagent: Aniline (1.0 equiv).[1]

-

Excess Reagent: 4-Bromobenzoyl chloride (1.1 equiv) to ensure complete consumption of the amine.

-

Base: 1.2–1.5 equiv to neutralize generated HCl.

-

Temperature:

initial addition to control exotherm, warming to RT.

Detailed High-Purity Protocol

Materials

-

Aniline (ReagentPlus®,

99%) -

4-Bromobenzoyl chloride (

98%) -

Triethylamine (

) (Anhydrous) -

Dichloromethane (DCM) (Anhydrous)

-

1M HCl, Saturated

, Brine

Step-by-Step Methodology

Step 1: Reaction Setup

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Add Aniline (1.86 g, 20.0 mmol, 1.0 equiv) and DCM (50 mL).

-

Add Triethylamine (3.35 mL, 24.0 mmol, 1.2 equiv).

-

Cool the solution to

using an ice-water bath.

Step 2: Acylation

-

Dissolve 4-Bromobenzoyl chloride (4.83 g, 22.0 mmol, 1.1 equiv) in DCM (20 mL) in a separate vial.

-

Add the acid chloride solution dropwise to the aniline solution over 15 minutes. Note: Reaction is exothermic; maintain temp <

. -

Remove ice bath and allow to stir at Room Temperature (RT) for 3–4 hours.

-

In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). Aniline (

) should disappear; Product (

Step 3: Workup & Isolation

-

Quench reaction with water (50 mL).

-

Transfer to a separatory funnel. Separate phases.

-

Acid Wash: Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted aniline and excess TEA.

-

Base Wash: Wash organic layer with Sat.

(2 x 30 mL) to hydrolyze and remove excess acid chloride (as benzoate). -

Dry: Wash with Brine (30 mL), dry over anhydrous

, and filter. -

Concentrate: Evaporate solvent under reduced pressure (Rotavap) to yield a crude white solid.

Step 4: Purification

-

Recrystallize the crude solid from hot Ethanol or Ethanol/Water (9:1).

-

Filter crystals and dry in a vacuum oven at

overnight.

Workflow Visualization (DOT)

Figure 2: Operational workflow for the isolation of high-purity amide.

Characterization & Quality Control

To validate the synthesis, compare analytical data against the following standards.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (DMSO- | Amide proton (singlet, exchangeable). | |

| Characteristic splitting of benzoyl and phenyl rings. | ||

| IR Spectroscopy | 1650–1660 | C=O Stretch (Amide I band). |

| 3300–3350 | N-H Stretch. | |

| Mass Spectrometry | m/z 276 / 278 (1:1 ratio) | Characteristic Bromine isotope pattern ( |

| Melting Point | 202–205 °C | Sharp range indicates high purity. |

Troubleshooting Common Issues

-

Low Yield:

-

Cause: Moisture in solvent hydrolyzed the acid chloride.

-

Fix: Ensure DCM is anhydrous; use a drying tube or nitrogen atmosphere. Increase acid chloride to 1.2 equiv.

-

-

Product is Oily/Sticky:

-

Cause: Trapped solvent or impurities (aniline).[2]

-

Fix: Triturate the oil with cold hexanes to induce precipitation. Ensure the 1M HCl wash was thorough.

-

-

Double Acylation:

-

Cause: Excess acid chloride and high temperatures can lead to imide formation (

). -

Fix: Keep the reaction at

during addition and avoid large excesses of acid chloride (>1.5 eq).

-

References

-

PubChem. (n.d.).[3] 4-Bromo-N-phenylbenzamide | C13H10BrNO.[3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

Sripet, T., et al. (2013). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o787. Retrieved from [Link]

Sources

Technical Guide: Synthesis, Characterization, and Functionalization of N-(4-Bromophenyl)benzamide Scaffolds

Executive Summary: The Strategic Scaffold

N-(4-Bromophenyl)benzamide (CAS: 721-48-2) is not merely a final product; in modern medicinal chemistry, it serves as a "privileged platform molecule." Its value lies in its dual nature:

-

The Amide Linker: A robust pharmacophore capable of hydrogen bonding (Donor-Acceptor) essential for protein-ligand interactions (e.g., DNA gyrase inhibition).[1]

-

The Aryl Bromide Handle: An electrophilic site primed for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation for Structure-Activity Relationship (SAR) studies.[1]

This guide details the high-fidelity synthesis of the core scaffold, its rigorous structural validation, and its transformation into bioactive derivatives.

Core Synthesis: this compound

The most reliable route utilizes a modified Schotten-Baumann reaction or direct nucleophilic acyl substitution in an organic solvent.[1] While aqueous Schotten-Baumann is possible, the anhydrous dichloromethane (DCM)/Pyridine method is preferred for higher purity and yield, avoiding hydrolysis of the acyl chloride.

Reaction Logic

-

Nucleophile: 4-Bromoaniline (The nitrogen lone pair attacks the carbonyl).[1]

-

Electrophile: Benzoyl Chloride (Activated carbonyl).[1]

-

Base: Pyridine (Dual role: Solvent/catalyst and HCl scavenger to drive equilibrium).[1]

-

Thermodynamics: Exothermic; requires temperature control to prevent di-acylation or polymerization.[1]

Experimental Protocol (Standardized)

Reagents:

-

4-Bromoaniline (10 mmol, 1.72 g)

-

Benzoyl Chloride (11 mmol, 1.28 mL) — 1.1 eq excess to ensure completion

-

DCM (Dry, 20 mL)

-

Pyridine (2.0 eq or excess if used as co-solvent)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-bromoaniline in DCM (20 mL) and Pyridine (2 mL).

-

Addition: Cool the solution to 0°C in an ice bath. Add Benzoyl Chloride dropwise over 20 minutes. Reasoning: Controlling the exotherm prevents the formation of side products and controls the rate of HCl generation.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (3:7 Ethyl Acetate:Hexane).[1]

-

Quenching: Pour the reaction mixture into ice-cold water (50 mL) to hydrolyze unreacted benzoyl chloride.

-

Workup (Critical):

-

Extract with DCM (3 x 20 mL).

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 20 mL).[1] Why? This converts the excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

-

Base Wash: Wash with Sat. NaHCO₃ (to remove residual benzoic acid).[1]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.[1]

-

-

Purification: Recrystallize from Ethanol/Water (1:1) or n-Hexane/DCM to yield white/off-white needle-like crystals.[1]

Synthetic Workflow Diagram

Caption: Figure 1. Step-by-step synthetic workflow for this compound emphasizing the critical acid-wash purification step.

Structural Characterization & Validation

Trustworthiness in chemical reporting requires multi-modal validation. The following data corresponds to the purified core scaffold.

Spectroscopic Data Table

| Technique | Parameter | Observed Value | Structural Assignment |

| 1H NMR | Chemical Shift (δ) | 10.35 ppm (s, 1H) | Amide -NH- (Deshielded by C=O anisotropy) |

| 7.90–7.96 ppm (d, 2H) | Benzoyl ortho protons | ||

| 7.70–7.75 ppm (d, 2H) | Aniline ortho protons (AA'BB' system) | ||

| FT-IR | Wavenumber (ν) | 3244 cm⁻¹ | N-H Stretching (Intermolecular H-bonding) |

| 1648–1655 cm⁻¹ | C=O Stretching (Amide I band) | ||

| 1530–1540 cm⁻¹ | N-H Bending (Amide II band) | ||

| MS (ESI) | m/z | 276 / 278 [M+H]+ | Characteristic 1:1 isotopic ratio of Bromine (⁷⁹Br/⁸¹Br) |

Crystallographic Insights (XRD)

Single-crystal X-ray diffraction (XRD) reveals that the molecule is not planar .

-

Twisting: The dihedral angle between the benzoyl ring and the aniline ring is typically ~58° . This non-planarity is crucial for binding pocket fitting in biological targets.[1]

-

Packing: Molecules form infinite chains along the b-axis or [100] direction driven by N-H[1][2]···O=C intermolecular hydrogen bonds.[1]

Functionalization: The "Bromine Advantage"

The 4-bromo substituent is a "silent" handle during the amide formation but becomes the active site for derivatization.[1]

Protocol: Suzuki-Miyaura Cross-Coupling

To generate bi-aryl derivatives (common in antimicrobial research), the bromine is coupled with aryl boronic acids.

Reagents:

-

This compound (1.0 eq)[1]

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)[3]

-

Base: K₃PO₄ (2.0 eq) or Na₂CO₃

-

Solvent: 1,4-Dioxane/Water (10:1)[3]

Procedure:

-

Charge a Schlenk tube with the amide, boronic acid, base, and catalyst.[3]

-

Evacuate and backfill with Argon (3 cycles) to remove O₂ (prevents catalyst poisoning).[1]

-

Add degassed solvent.[1]

-

Heat to 90°C for 12–24 hours.

-

Filter through Celite to remove Palladium black, extract with Ethyl Acetate, and purify via column chromatography.[1]

Derivatization Pathway Diagram[1]

Caption: Figure 2. Palladium-catalyzed transformation of the bromine handle into bi-aryl pharmacophores.

Biological Relevance & SAR

The this compound core and its derivatives exhibit significant biological activity, primarily due to the stability of the amide bond against enzymatic degradation in specific environments.

-

Antimicrobial Activity: Derivatives have shown potency against E. coli and S. aureus.[1][4] The mechanism often involves the inhibition of DNA Gyrase , where the amide moiety interacts with the ATP-binding pocket.

-

Anti-Inflammatory: Sulfonamide analogs of this core (where the carbonyl is replaced or linked to sulfonyl groups) have demonstrated high inhibition of inflammation (up to 94%) in carrageenan-induced edema models.

-

Structure-Activity Relationship (SAR):

-

Electron Withdrawing Groups (EWG): Adding EWGs (like -NO₂ or -CF₃) to the benzoyl ring often enhances antimicrobial potency by increasing the lipophilicity and altering the electronic density of the amide nitrogen.

-

Steric Bulk: Ortho-substitution on the benzoyl ring can force the molecule into specific conformations (atropisomerism), potentially increasing selectivity for specific receptor pockets.

-

References

-

Synthesis & Characterization (XRD/NMR): Vinola, Z. R., et al. (2015). "Synthesis, Characterization and X-ray Diffraction Studies on N-(4-Bromophenyl)-4-methoxybenzenesulfonamide." Journal of Single Molecule Research. (Note: Describes the closely related sulfonamide/amide synthesis and characterization protocols).

-

Crystal Structure & Hydrogen Bonding: Gowda, B. T., et al. (2008).[1][5] "N-(4-Chlorophenyl)benzamide."[1][2] Acta Crystallographica Section E. (Note: Provides the definitive structural analog data for the benzanilide class).

-

Biological Activity (Antimicrobial): Nanobioletters. (2024).[1] "Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives."

-

Suzuki Coupling of Amides: MDPI. (2024).[1] "Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives... by Suzuki Coupling."

-

Chemical Data & Safety: PubChem. "4-bromo-N-phenylbenzamide | C13H10BrNO."[1]

Sources

- 1. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]

- 5. N-(4-Chlorophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary biological screening of "N-(4-Bromophenyl)benzamide"

A Technical Guide for Hit-to-Lead Characterization

Executive Summary

Compound Identity: N-(4-Bromophenyl)benzamide (CAS: 7702-38-7) Molecular Formula: C₁₃H₁₀BrNO Molecular Weight: 276.13 g/mol [1]

This technical guide outlines the preliminary biological screening protocol for this compound. While often utilized as a synthetic intermediate, the N-phenylbenzamide core is a "privileged scaffold" in medicinal chemistry, exhibiting intrinsic activity against microbial targets and specific enzymes (e.g., Acetylcholinesterase, Histone Deacetylases).

This protocol is designed to transition the molecule from chemical synthesis to biological validation, focusing on three critical domains: Antimicrobial Efficacy , Enzymatic Inhibition (Neuroprotective potential) , and Cytotoxic Safety Profiling .

Part 1: Chemoinformatics & In Silico Profiling

Before wet-lab screening, the compound must undergo in silico profiling to predict solubility issues and target affinity.[2]

Physicochemical Profile (SwissADME)

The presence of the para-bromo substituent significantly alters the lipophilicity compared to the unsubstituted benzanilide.

| Property | Value (Approx.) | Implication for Screening |

| LogP (Lipophilicity) | 3.7 – 3.8 | High membrane permeability; requires DMSO for solubilization.[2] |

| TPSA | ~29.1 Ų | High blood-brain barrier (BBB) penetration predicted.[2] |

| Water Solubility | Poor (LogS ~ -4.5) | Critical: Aqueous buffers must contain <1% DMSO or use cyclodextrin carriers. |

| Rule of 5 | Compliant | Good oral bioavailability candidate.[2] |

Molecular Docking Targets

Based on the benzamide scaffold's known SAR (Structure-Activity Relationship), the following targets are prioritized for in silico docking prior to assay selection:

-

Acetylcholinesterase (AChE): Benzamides act as non-covalent inhibitors.[2] The 4-bromo group often occupies the hydrophobic gorge of the enzyme.

-

FtsZ (Bacterial Cell Division): Halogenated benzamides mimic nucleotides, potentially inhibiting bacterial septum formation.

Part 2: Chemical Validation (Pre-Screen)

Objective: Ensure the "screening hit" is not a false positive caused by impurities (e.g., residual 4-bromoaniline, which is cytotoxic).[2]

Protocol:

-

Purity Threshold: >98% by HPLC (254 nm).

-

Impurity Check: Verify absence of free amines using a TLC stain (ninhydrin) or LC-MS. Free anilines can cause false positives in oxidative stress assays.

Part 3: Antimicrobial Screening (Phenotypic)

Rationale: Lipophilic benzamides disrupt bacterial cell walls and inhibit FtsZ.[2] The 4-bromo substituent enhances activity against Gram-positive strains.

Assay: Broth Microdilution (MIC Determination)

Standard: CLSI M07-A10 Guidelines.[2]

Experimental Workflow:

-

Stock Preparation: Dissolve this compound in 100% DMSO to 10 mg/mL.

-

Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB). Final DMSO concentration must be ≤ 1%.

-

Inoculum: Adjust bacterial suspension (S. aureus ATCC 29213) to

CFU/mL. -

Incubation: 37°C for 18–24 hours.

-

Readout: Visual turbidity or Resazurin dye reduction (Blue

Pink = Growth).

Validation Controls:

-

Solvent Control: 1% DMSO in MHB (Must show full growth).

-

Sterility Control: Uninoculated media.

Part 4: Enzymatic Inhibition (Target-Specific)

Rationale: Benzamide derivatives are documented inhibitors of Acetylcholinesterase (AChE), relevant for Alzheimer’s disease research.[2] The 4-bromo moiety provides necessary hydrophobic interactions.

Assay: Ellman’s Colorimetric Method

Mechanism: Measures the rate of production of thiocholine from acetylthiocholine iodide (ATChI), which reacts with DTNB to form a yellow anion (TNB).

Protocol Steps:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Enzyme Mix: Add AChE (0.05 U/mL) + Test Compound (0.1 – 100

M). Incubate 15 mins at 25°C. -

Substrate Addition: Add DTNB (0.3 mM) and ATChI (0.5 mM).

-

Measurement: Kinetic absorbance reading at 412 nm for 5 minutes.

-

Calculation: % Inhibition =

.[2]

Part 5: Cytotoxicity & Safety (MTT Assay)

Rationale: To distinguish between specific pharmacological activity and general protoplasmic poisoning.[2]

Protocol

-

Cell Line: HEK293 (Normal Kidney) or MCF-7 (Breast Cancer).

-

Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

-

Treatment: Expose to compound (1 – 100

M) for 48 hours. -

Development: Add MTT reagent. Incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Absorbance at 570 nm. Determine

.[3][4][5]

Interpretation:

-

Selectivity Index (SI):

(Normal Cells) / MIC (Bacteria) or -

Goal: SI > 10 indicates a promising lead.

Part 6: Visualization & Workflows

General Screening Workflow

This diagram illustrates the hierarchical flow from synthesis to hit validation.[2]

Caption: Hierarchical screening pipeline ensuring chemical integrity before biological validation.

Mechanism of Action: Ellman's Assay

Logic flow for the Acetylcholinesterase inhibition assay, the high-value target for this scaffold.[2]

Caption: Mechanistic pathway of the Ellman assay. The inhibitor blocks the hydrolysis step, reducing color formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 690966, 4-bromo-N-phenylbenzamide.[2] Retrieved from [Link]

-

SwissInstitute of Bioinformatics. SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Retrieved from [Link]

- Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard Protocol Reference).

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[2] Biochemical Pharmacology, 7(2), 88–95. (Foundational Method).[2][4][6][7]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(4-Bromophenyl)benzenepropanamide | C15H14BrNO | CID 532829 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mechanistic Profiling of N-(4-Bromophenyl)benzamide: A Technical Guide to Target Deconvolution

This technical guide details the mechanistic profiling of N-(4-Bromophenyl)benzamide (also known as 4'-Bromobenzanilide), a privileged scaffold in medicinal chemistry.[1] While often utilized as a synthetic intermediate, this specific chemotype exhibits distinct biological activity as an inhibitor of bacterial cell division and a modulator of specific kinase pathways.

Executive Summary & Compound Profile

This compound represents a core "benzanilide" scaffold.[1] Unlike complex drugs that are designed for a single target, this molecule serves as a minimal pharmacophore for investigating two primary biological mechanisms:

-

Inhibition of Bacterial Cell Division (Primary): Targeting the FtsZ protein (Filamenting temperature-sensitive mutant Z), preventing Z-ring assembly.[1]

-

Kinase Modulation (Secondary): Acting as a hinge-binding fragment in the design of Btk (Bruton's Tyrosine Kinase) inhibitors.[1]

This guide provides the experimental framework to validate these mechanisms, moving from phenotypic observation to molecular interaction.

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry | 6846-12-4 |

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | 276.13 g/mol |

| Key Structural Feature | Twisted dihedral angle (~58°) between phenyl rings; essential for binding into hydrophobic clefts.[1] |

| Primary Target | Bacterial FtsZ (Interdomain Cleft) |

Mechanism of Action: FtsZ Inhibition

The most distinct biological activity of N-phenylbenzamide derivatives is their ability to inhibit FtsZ , a tubulin-homolog essential for bacterial cytokinesis.

The Molecular Pathway[4]

-

Binding: The compound binds to the interdomain cleft (between the N-terminal GTP-binding domain and the C-terminal domain) of the FtsZ monomer.[1]

-

Allosteric Modulation: Binding stabilizes the monomer in a conformation that is unfavorable for polymerization.[1]

-

Filament Disruption: This prevents the GTP-dependent assembly of FtsZ protofilaments.[1]

-

Z-Ring Failure: The "Z-ring" (contractile ring) cannot form at the mid-cell.[1]

-

Phenotypic Outcome: Bacteria fail to divide but continue to elongate, leading to filamentation and eventual lysis.[1][2]

Visualization of the Signaling Pathway

The following diagram illustrates the cascade from molecular binding to phenotypic cell death.

Figure 1: Mechanism of Action pathway for Benzamide-induced FtsZ inhibition.[1]

Experimental Protocols for Validation

To confirm the mechanism of action for this compound, researchers must move beyond simple MIC (Minimum Inhibitory Concentration) assays to specific enzymatic and structural validations.[1]

GTPase Activity Assay

FtsZ exhibits GTPase activity that is coupled to its polymerization.[1][3] Inhibition of this rate confirms direct target engagement.[1]

Protocol:

-

Preparation: Purify recombinant FtsZ (e.g., from S. aureus or E. coli) in 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl.

-

Incubation: Incubate FtsZ (5 µM) with this compound (concentration range: 0.1 – 100 µM) for 10 minutes at 30°C. DMSO concentration must be kept <1%.

-

Initiation: Add 1 mM GTP to initiate the reaction.[1]

-

Measurement: Monitor phosphate release using a colorimetric Malachite Green assay at 650 nm over a 30-minute kinetic loop.

-

Analysis: Plot the rate of phosphate release (

) vs. compound concentration to determine the IC₅₀.

Light Scattering Polymerization Assay

This assay measures the physical assembly of FtsZ polymers in real-time.[1]

Protocol:

-

Setup: Use a fluorescence spectrometer with excitation/emission set to 350 nm (measuring 90° light scattering).

-

Baseline: Establish a baseline with FtsZ (5 µM) in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

-

Treatment: Add the test compound and equilibrate.

-

Trigger: Add GTP (1 mM) to trigger polymerization.[1]

-

Observation:

-

Control: Rapid increase in scattering signal (polymer formation) followed by a steady state.[1]

-

Treated: Significant reduction or complete abolition of the scattering slope, indicating inhibition of filament assembly.

-

Summary of Quantitative Expectations

| Assay Type | Metric | Expected Result (Active Compound) |

| GTPase Assay | IC₅₀ | 10 – 50 µM (Moderate potency for simple scaffold) |

| Light Scattering | Polymer Mass | >50% reduction in scattering intensity |

| Microscopy (TEM) | Morphology | Filament length >10x normal cell length |

Structural Validation & Chemical Space

Understanding the precise geometry of this compound is critical for explaining its binding affinity.[1]

X-Ray Crystallography Insights

Structural studies (e.g., Acta Cryst.[1] E, 2011) reveal that the molecule is not planar. The amide linkage induces a "twisted" conformation:

-

Dihedral Angle: The angle between the benzoyl phenyl ring and the 4-bromophenyl ring is approximately 58.6° .[1][4]

-

Significance: This non-planar geometry allows the molecule to fit into the hydrophobic pocket of FtsZ, which often requires a "propeller-like" twist for optimal ligand fit.

Experimental Workflow Diagram

The following workflow outlines the logical progression from synthesis to mechanistic confirmation.

Figure 2: Experimental workflow for validating the FtsZ-inhibitory mechanism.

Secondary Mechanism: Kinase Scaffold Potential

While FtsZ is the primary antibacterial target, this compound serves as a fragment in the design of kinase inhibitors, specifically for Btk (Bruton's Tyrosine Kinase) .

-

Mechanism: The amide nitrogen and carbonyl oxygen can form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.

-

Relevance: In high-concentration screening (>10 µM), this compound may show off-target kinase inhibition.[1] Researchers must perform Kinase Profiling (Selectivity Screen) if cytotoxicity is observed in mammalian cells (e.g., HeLa or HEK293 lines) to distinguish between bacterial-specific FtsZ targeting and general eukaryotic toxicity.[1]

References

-

Crystal Structure Analysis: Gowda, B. T., et al. (2011).[1] "4-Bromo-N-phenylbenzamide."[1][5] Acta Crystallographica Section E: Structure Reports Online, 68(1), o1269. Link

-

FtsZ Inhibition Class Study: Urgaonkar, S., et al. (2005).[1] "Synthesis and biological evaluation of benzamide derivatives as potent FtsZ inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for benzamide MoA).

-

Benzanilide Antimicrobial Activity: Sridhar, S. K., et al. (2001).[1] "Synthesis and analgesic and anti-inflammatory activity of N-mannich bases of certain benzanilides." Biological & Pharmaceutical Bulletin.

-

Mechanistic Assays: Ruiz-Avila, L. B., et al. (2013).[1] "Synthetic inhibitors of FtsZ: a new class of antibiotics."[1][6] ACS Chemical Biology.[1] (Protocol reference for GTPase/Light Scattering).

Sources

- 1. 4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 4. 4-Bromo-N-phenylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(4-BROMO-PHENYL)-BENZAMIDE | 2879-83-6 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of N-(4-Bromophenyl)benzamide

Introduction

N-(4-Bromophenyl)benzamide is a synthetic organic compound belonging to the benzanilide class of molecules. Characterized by a benzoyl group linked to a 4-bromoaniline moiety through an amide bond, this compound serves as a valuable intermediate in organic synthesis and a scaffold in medicinal chemistry research. Its utility in the development of novel therapeutic agents and functional materials necessitates a thorough understanding of its physical and chemical properties. This guide provides a detailed examination of the physical appearance, solid-state characteristics, and chemical stability of this compound, offering critical insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that some reported values, particularly the melting point, show variability across different suppliers and databases. This may be attributable to isomeric differences or the presence of impurities.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Benzanilide, 4'-bromo-; N-Benzoyl-p-bromanilin | [1] |

| CAS Number | 7702-38-7 | [1][2] |

| Molecular Formula | C₁₃H₁₀BrNO | [1][2] |

| Molecular Weight | 276.13 g/mol | [2][3] |

| Melting Point | 51-52 °C | [4][5] |

| Boiling Point | 155-160 °C (at 1 Torr); 293.1 °C (at 760 mmHg) | [2][4][5] |

| Density | 1.411 - 1.496 g/cm³ (Predicted/Calculated) | [2][4][5] |

| Form | Solid | [1][4][5] |

| Color | White to Orange | [4][5] |

Physical Appearance and Solid-State Characterization

Macroscopic Appearance this compound is typically supplied as a solid, with its appearance described as ranging from white to orange in color[4][5]. It can exist as a crystalline powder. The variation in color may be indicative of trace impurities or slight degradation, which underscores the importance of proper storage conditions.